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Compound of Interest

Compound Name: Diisopropyl disulfide

Cat. No.: B147089 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of diisopropyl disulfide as a model

compound for studying the fundamental principles of disulfide bond reactivity. Due to its simple,

symmetrical structure and the defined steric hindrance provided by its isopropyl groups,

diisopropyl disulfide serves as an excellent substrate for investigating the kinetics,

mechanisms, and thermodynamics of thiol-disulfide exchange reactions. This document

outlines the core principles of disulfide reactivity, presents detailed experimental protocols for

quantitative analysis, and discusses the potential biological relevance of this model system.

Physicochemical Properties of Diisopropyl Disulfide
A summary of the key physicochemical properties of diisopropyl disulfide is provided in Table

1. These properties are essential for designing and interpreting experiments, particularly for

determining appropriate solvents and analytical techniques.
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Property Value

Molecular Formula C₆H₁₄S₂

Molecular Weight 150.31 g/mol [1]

Appearance Colorless to pale yellow liquid[2]

Boiling Point 175-177 °C at 760 mmHg[1]

Melting Point -69 °C[1]

Density 0.843 - 0.847 g/cm³ at 25 °C[1]

Refractive Index 1.441 - 1.451 at 20 °C[1]

Solubility
Very slightly soluble in water; soluble in alcohols

and oils[1][2]

CAS Number 4253-89-8[1]

Core Principles of Disulfide Reactivity
The chemistry of disulfide bonds is dominated by the thiol-disulfide exchange reaction, a

process fundamental to protein folding, redox signaling, and the mechanism of action of

various drugs.[3][4]

The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6] The

key step is the attack of a nucleophilic thiolate anion (RS⁻) on one of the sulfur atoms of the

disulfide bond. This forms a transient, linear trisulfide-like transition state, which then resolves

by cleaving the original disulfide bond to form a new disulfide and release a new thiolate.[6]

Mechanism of Thiol-Disulfide Exchange.

Several factors govern the rate and equilibrium of thiol-disulfide exchange:

pH: The concentration of the reactive thiolate species is pH-dependent. Higher pH increases

the thiolate concentration, generally accelerating the reaction rate.[5]

Steric Hindrance: The accessibility of the disulfide bond to the incoming nucleophile is

critical. Bulky substituents adjacent to the disulfide bond, such as the isopropyl groups in
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diisopropyl disulfide, can hinder the approach of the thiolate, thereby slowing the reaction

rate.[7][8][9] This makes diisopropyl disulfide a valuable model for studying the impact of

moderate steric hindrance.

Redox Potential: The standard redox potential (E°') of a thiol/disulfide couple quantifies its

tendency to be reduced. Disulfides with a more positive redox potential are more easily

reduced.[3] The low redox potential of dithiothreitol (DTT) (-0.33 V at pH 7) makes it a

powerful and widely used reducing agent for disulfides.[10]

Quantitative Analysis of Disulfide Reactivity
Studying a model compound like diisopropyl disulfide allows for the precise determination of

key quantitative parameters that describe its reactivity.

Second-Order Rate Constant (k): For a bimolecular reaction like thiol-disulfide exchange, the

rate is proportional to the concentrations of both the thiolate and the disulfide. The second-

order rate constant is a measure of the intrinsic reactivity of the species. Non-catalyzed thiol-

disulfide exchange reactions typically have second-order rate constants in the range of 0.1 -

10 M⁻¹s⁻¹ at neutral pH.[11]

Standard Redox Potential (E°'): This thermodynamic parameter indicates the reducing or

oxidizing power of a thiol/disulfide pair. The redox potentials of protein disulfides can vary

widely, from approximately -95 mV to -470 mV, which helps distinguish between stable,

structural disulfides and more reactive, functional (redox-active) disulfides.[3]

Table 2: Representative Reactivity Data for Thiol-Disulfide Systems

While specific kinetic data for diisopropyl disulfide is not readily available in the literature,

Table 2 provides representative values for other well-studied systems. The protocols described

in Section 4 can be used to determine these values for diisopropyl disulfide.
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Reacting System Parameter Value Conditions

Dithiothreitol (DTT)
Standard Redox

Potential (E°')
-0.33 V pH 7[10]

Insulin Reduction by

DTT

Second-Order Rate

Constant (k)
5 M⁻¹s⁻¹ Neutral pH[5]

α-Lactalbumin

Reduction by DTT

(Fast Phase)

Apparent Second-

Order Rate Constant

(k_app)

~140 times faster than

normal disulfides
pH 7.0-8.5[12]

Experimental Protocols for Studying Diisopropyl
Disulfide Reactivity
The following protocols provide detailed methodologies for quantifying the reactivity of

diisopropyl disulfide as a model compound.

This protocol measures the reduction of diisopropyl disulfide by a thiol (e.g., glutathione,

GSH) by quantifying the remaining free thiols over time using 5,5'-dithio-bis(2-nitrobenzoic

acid) (DTNB, Ellman's Reagent). DTNB reacts with thiols to produce a yellow-colored product

(TNB) that absorbs at 412 nm.[13][14][15]

Methodology:

Reagent Preparation:

Reaction Buffer: 0.1 M sodium phosphate, 1 mM EDTA, pH 7.4.

Diisopropyl Disulfide Stock: 100 mM solution in ethanol.

Glutathione (GSH) Stock: 10 mM solution in Reaction Buffer (prepare fresh).

DTNB Solution: 4 mg/mL in Reaction Buffer.

Reaction Setup:
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In a microcentrifuge tube, combine Reaction Buffer, GSH stock (e.g., to a final

concentration of 1 mM), and diisopropyl disulfide stock (e.g., to a final concentration of

0.5 mM). The total volume should be defined (e.g., 1 mL).

Initiate the reaction by adding the diisopropyl disulfide and start a timer. Incubate at a

constant temperature (e.g., 25 °C).

Time-Course Sampling and Quenching:

At predetermined time points (e.g., 0, 2, 5, 10, 20, 30 minutes), withdraw an aliquot (e.g.,

50 µL) of the reaction mixture.

Immediately add the aliquot to a quenching solution (e.g., 450 µL of 10% trichloroacetic

acid) to stop the reaction by protonating the thiolate.

Quantification with DTNB:

Prepare a set of standards with known concentrations of GSH.

In a 96-well plate, add a sample of each quenched time point and the standards.

Add DTNB solution to each well and allow the color to develop for 5-10 minutes.

Measure the absorbance at 412 nm using a microplate reader.

Data Analysis:

Generate a standard curve by plotting the absorbance of the GSH standards against their

concentrations.

Determine the concentration of remaining GSH in each sample at each time point using

the standard curve.

Plot GSH concentration versus time to determine the reaction rate.
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1. Reagent Preparation
(Buffer, GSH, Diisopropyl Disulfide, DTNB)

2. Reaction Setup
(Mix GSH and Diisopropyl Disulfide in Buffer)

3. Time-Course Sampling
(Withdraw aliquots at intervals)

4. Quench Reaction
(Add aliquot to acid)

5. Quantification
(Add DTNB and measure Absorbance at 412 nm)

6. Data Analysis
(Calculate remaining GSH vs. time)

Click to download full resolution via product page

Workflow for Spectrophotometric Analysis.

NMR spectroscopy is a powerful tool for monitoring the reaction in real-time without the need

for quenching or derivatization.[16] By integrating the signals corresponding to the reactants

and products, their concentrations can be determined directly in the reaction mixture.

Methodology:

Sample Preparation:

Prepare stock solutions of diisopropyl disulfide and a reducing thiol (e.g., dithiothreitol,

DTT) in a deuterated solvent (e.g., D₂O with appropriate buffer salts to maintain pH, or an
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organic solvent like CD₃OD).

In a clean NMR tube, add a known concentration of diisopropyl disulfide.

Acquire an initial ¹H NMR spectrum (t=0) to establish the initial concentration and chemical

shifts. The α-CH protons of diisopropyl disulfide are a good signal to monitor.

Reaction Initiation and Monitoring:

Add a known concentration of the reducing thiol (e.g., DTT) to the NMR tube, mix quickly,

and immediately place it in the NMR spectrometer.

Begin acquiring a series of ¹H NMR spectra at regular time intervals (e.g., every 2-5

minutes). This can be automated using the spectrometer's software.

Data Processing and Analysis:

Process the spectra (Fourier transform, phase correction, baseline correction).

For each spectrum, integrate the area of a characteristic peak for the reactant (e.g., α-CH

of diisopropyl disulfide) and a characteristic peak for the product (e.g., the

corresponding isopropyl thiol).

The relative concentrations of reactant and product at each time point are proportional to

their respective integral areas.

Plot the concentration of diisopropyl disulfide versus time. Fit the data to the appropriate

rate law (e.g., a second-order kinetic model) to determine the rate constant (k).
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1. Sample Preparation
(Diisopropyl Disulfide in Deuterated Solvent in NMR tube)

2. Acquire t=0 Spectrum

3. Initiate Reaction
(Add reducing agent, e.g., DTT)

4. Time-Resolved Acquisition
(Acquire series of ¹H NMR spectra over time)

5. Data Processing
(Integrate reactant and product peaks)

6. Kinetic Analysis
(Plot concentration vs. time to determine rate constant)

Click to download full resolution via product page

Workflow for Kinetic Analysis by NMR.

Potential Biological Relevance and Signaling
Interactions
While diisopropyl disulfide is primarily a tool for fundamental chemical studies, its core

reactivity mirrors processes that are central to cellular redox biology. The high intracellular

concentration of glutathione (GSH) (1-10 mM) maintains a reducing environment in the cytosol,

readily reducing accessible disulfide bonds.[17]

The reaction of diisopropyl disulfide with GSH can be seen as a model for the initial

interaction of exogenous disulfides with the cellular thiol pool. This interaction can lead to the
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formation of a mixed disulfide and oxidized glutathione (GSSG), which is then recycled back to

GSH by the NADPH-dependent enzyme glutathione reductase. This system is crucial for

protecting cells against oxidative stress.[17]

The diagram below illustrates the hypothesized interaction of an exogenous disulfide like

diisopropyl disulfide with the cellular glutathione system. This is not a confirmed signaling

pathway for this specific compound but rather a model of its likely metabolic fate based on the

principles of thiol-disulfide exchange.

Diisopropyl Disulfide
(iPr-S-S-iPr)

Mixed Disulfide + Thiol
(iPr-S-SG + iPr-SH)

Thiol-Disulfide
Exchange

2 GSH
(Glutathione, reduced)

GSSG
(Glutathione, oxidized)

Further
Reaction

Glutathione Reductase

Reduction

NADP⁺

NADPH

Click to download full resolution via product page

Hypothesized interaction with the glutathione system.
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Conclusion
Diisopropyl disulfide is a valuable tool for researchers in chemistry, biochemistry, and drug

development. Its simple, symmetrical structure and moderate steric hindrance make it an ideal

model compound for dissecting the complex factors that govern disulfide bond reactivity. The

experimental protocols detailed in this guide provide a robust framework for quantitatively

assessing thiol-disulfide exchange kinetics and thermodynamics. By using diisopropyl
disulfide in such assays, researchers can gain fundamental insights into the chemical

principles that underlie critical biological processes, from protein folding to cellular redox

signaling.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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